GDC-0623

KRAS-driven cancers MEK inhibitor mechanism of action allosteric kinase inhibition

GDC-0623 is a non-substitutable, ATP-uncompetitive MEK1 inhibitor that uniquely forms a hydrogen bond with MEK1 Ser212, blocking RAF-mediated feedback phosphorylation—a key resistance driver in KRAS-mutant tumors. Unlike conventional MEK inhibitors, it demonstrates superior tumor growth inhibition in KRAS-mutant xenograft models and robust BIM induction. Essential for dissecting adaptive feedback signaling, immune-oncology synergy, and structure-based allosteric inhibitor design. Insist on ≥98% purity and request a Certificate of Analysis.

Molecular Formula C16H14FIN4O3
Molecular Weight 456.21 g/mol
CAS No. 1168091-68-6
Cat. No. B612207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0623
CAS1168091-68-6
SynonymsGDC0623;  GDC-0632;  GDC 0632;  G868;  G 868;  G-868.
Molecular FormulaC16H14FIN4O3
Molecular Weight456.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO
InChIInChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)
InChIKeyRFWVETIZUQEJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GDC-0623 (1168091-68-6): A KRAS-Mutant-Focused ATP-Uncompetitive MEK1 Inhibitor for Research Procurement


GDC-0623 (CAS 1168091-68-6, also known as G-868 or RG-7421) is a synthetic small-molecule allosteric MEK1 inhibitor characterized by an imidazo[1,5-a]pyridine core scaffold [1]. Functionally, it is an ATP-uncompetitive inhibitor, binding to an allosteric pocket adjacent to the ATP-binding site to stabilize an inactive conformation of MEK1 [2]. Biochemically, it exhibits high potency with a reported Ki of 0.13 nM . The compound was advanced to Phase I clinical evaluation by Genentech for the treatment of locally advanced or metastatic solid tumors, particularly those harboring KRAS mutations [3].

Why Generic MEK1 Inhibitors Cannot Replace GDC-0623: The Critical Role of S212 Hydrogen Bonding


MEK inhibitors are not functionally interchangeable, as their efficacy is dictated by a genotype-specific mechanism of action rather than simply by their potency against MEK1. While many MEK inhibitors (e.g., cobimetinib/GDC-0973) rely on inhibiting already-phosphorylated, active MEK prevalent in BRAF-mutant tumors, GDC-0623 forms a strong hydrogen bond with Ser212 of MEK1 [1]. This specific interaction is essential for blocking the feedback phosphorylation of MEK by wild-type RAF, a key resistance mechanism in KRAS-driven malignancies [2]. Consequently, substituting a generic ATP-competitive MEK inhibitor or even a structurally similar allosteric inhibitor lacking this S212 interaction will likely result in significantly diminished or absent therapeutic efficacy in KRAS-mutant models, making GDC-0623 a non-substitutable tool compound for specific research applications.

GDC-0623 Procurement Guide: Quantitative Differentiation vs. Cobimetinib (GDC-0973) and Other MEK Inhibitors


Divergent Binding Mode: Hydrogen Bonding to S212 Differentiates GDC-0623 from Cobimetinib in KRAS-Mutant Tumors

GDC-0623 demonstrates a binding interaction profile distinct from that of cobimetinib (GDC-0973). Structural analysis reveals that GDC-0623 forms a strong hydrogen bond with Ser212 of MEK1, a contact not formed by cobimetinib. This S212 interaction is critical for blocking MEK feedback phosphorylation by wild-type RAF, a key driver of resistance in KRAS-mutant tumors, whereas cobimetinib exerts its primary effect through potent inhibition of active, phosphorylated MEK [1]. This difference in binding mode translates directly into opposite efficacy profiles in KRAS- versus BRAF-driven preclinical models [2].

KRAS-driven cancers MEK inhibitor mechanism of action allosteric kinase inhibition

Biochemical Selectivity: GDC-0623 is an ATP-Uncompetitive MEK1 Inhibitor, Distinguishing It from ATP-Competitive Kinase Inhibitors

GDC-0623 is classified as an ATP-uncompetitive MEK1 inhibitor, a mechanism shared with other allosteric MEK inhibitors but distinct from the vast majority of ATP-competitive kinase inhibitors. This mechanism is reflected in its high potency against MEK1, with a Ki of 0.13 nM [1]. In comparison, the widely used MEK inhibitor cobimetinib (GDC-0973), while also allosteric, has a reported IC50 for MEK1 of 4.2 nM [2]. While both bind allosterically, the uncompetitive nature of GDC-0623 relative to ATP specifically targets the inactive enzyme-substrate complex, providing a different kinetic profile that can be advantageous in high-ATP cellular environments .

enzyme kinetics ATP-uncompetitive inhibition kinase selectivity profiling

Enhanced Pro-Apoptotic BIM Induction in KRAS-Mutant Cells vs. Comparator MEK Inhibitors

In KRAS-mutant colorectal cancer cells (HCT116 and SW620), GDC-0623 induces a more pronounced upregulation of the pro-apoptotic BH3-only protein BIM compared to other MEK inhibitors [1]. The magnitude of BIM induction is a critical pharmacodynamic marker for apoptosis commitment and can be linked to the compound's ability to disrupt MEK feedback phosphorylation [2]. The degree to which GDC-0623 elevates BIM expression surpasses that of other MEK inhibitors tested in the same isogenic KRAS-mutant models, indicating a stronger pro-apoptotic signal in this challenging genetic context.

apoptosis BH3-only proteins KRAS-mutant colorectal cancer

In Vivo Tumor Growth Inhibition: Superior Efficacy in KRAS-Mutant MiaPaCa-2 Xenografts

The functional consequence of GDC-0623's distinct S212-binding mechanism is its superior in vivo efficacy in KRAS-mutant tumor models. In the MiaPaCa-2 pancreatic cancer xenograft model (KRAS mutant), oral administration of GDC-0623 at 40 mg/kg resulted in potent tumor growth inhibition (TGI) of 120%, indicating significant tumor regression . This high level of efficacy in a KRAS-mutant model contrasts with the performance of other MEK inhibitors like cobimetinib, which have demonstrated more limited single-agent activity in KRAS-driven tumors, showing more robust responses in BRAF-mutant settings [1].

xenograft models pancreatic cancer in vivo pharmacology

Biomarker-Defined Sensitivity: Genotype-Driven Differential Potency Across a Broad Panel of Cell Lines

Screening across a panel of 260 human tumor cell lines representing 36 histological subtypes revealed that GDC-0623 exhibits strong anti-tumor activity (absolute IC70 < 1 µM) in a wide range of solid and hematologic malignancies [1]. The geometric mean IC50 across all lines was 2.95 µM. Critically, response was highly dependent on genotype. Cell lines with BRAF V600E, NRAS Q61K, and KRAS G12 mutations showed the highest sensitivity, establishing these mutations as predictive biomarkers for GDC-0623 activity [1]. In direct comparisons within specific lines, GDC-0623 inhibited A375 (BRAF V600E) cells with an EC50 of 7 nM, while it was 6-fold less potent against HCT116 (KRAS G13D) cells with an EC50 of 42 nM . This contrasts with cobimetinib's reported IC50 of 4.2 nM for MEK1 and its >100-fold selectivity over MEK2 , highlighting a difference in selectivity profiles.

cancer cell line panel pharmacogenomics predictive biomarkers

Optimal Use Cases for GDC-0623: Translational Research in KRAS-Driven Malignancies


Investigating Feedback Resistance Mechanisms in KRAS-Mutant Cancer Models

GDC-0623 is the ideal tool compound for studies focused on overcoming adaptive feedback signaling in KRAS-mutant tumors. Its unique ability to form a hydrogen bond with Ser212 of MEK1 and thereby block RAF-mediated feedback phosphorylation of MEK [1] makes it an essential reagent for dissecting this specific resistance pathway. In vivo studies should utilize KRAS-mutant xenograft models (e.g., MiaPaCa-2, HCT116) where GDC-0623 has demonstrated superior tumor growth inhibition .

Preclinical Evaluation of Combination Therapies Involving CD40 Agonists

Preclinical research has identified a potent synergistic anti-tumor effect when combining GDC-0623 with agonist anti-CD40 immunostimulatory antibodies [2]. This combination strategy is supported by transcriptomic and immune infiltrate analyses, positioning GDC-0623 as a preferred MEK inhibitor for proof-of-concept studies investigating the intersection of MAPK pathway inhibition and immune activation [3].

Pharmacodynamic Studies of BIM-Mediated Apoptosis

For experiments where the induction of the pro-apoptotic protein BIM is a key pharmacodynamic readout, GDC-0623 offers a more robust signal in KRAS-mutant cell lines (e.g., HCT116, SW620) compared to other MEK inhibitors [4]. This makes it a superior tool for investigating apoptosis pathways and testing combination strategies designed to lower the apoptotic threshold in KRAS-driven cancers [5].

Rational Drug Design: Structural Biology of the Inactive MEK1 Complex

GDC-0623 serves as a critical tool ligand for structural biology studies aimed at understanding the autoinhibited BRAF/MEK1 kinase domain complex. Its co-crystal structure with MEK1 and AMPPNP [6] provides a validated template for the rational design of next-generation allosteric MEK inhibitors targeting the inactive conformation of the kinase, particularly those intended to exploit the S212 interaction for efficacy in KRAS-mutant cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0623

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.